molecular formula C13H10N2O B2764911 2-(4-Aminophenoxy)benzonitrile CAS No. 30202-91-6

2-(4-Aminophenoxy)benzonitrile

Cat. No. B2764911
CAS RN: 30202-91-6
M. Wt: 210.236
InChI Key: TULFOUYGBDHHPP-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)benzonitrile is a chemical compound with the CAS Number: 30202-91-6 and a molecular weight of 210.24 . It has a linear formula of C13H10N2O .


Synthesis Analysis

A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .


Molecular Structure Analysis

The linear formula of 2-(4-Aminophenoxy)benzonitrile is C13H10N2O . For more detailed structural analysis, further studies or computational modeling might be required.


Chemical Reactions Analysis

The compound has been used in the synthesis of novel 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties . These compounds have shown potent antibacterial activity against both Gram-positive and Gram-negative strains .

Mechanism of Action

The results from cytoplasmic membrane permeabilization assay, FACS study, as well as DNA-binding assays, suggest membrane perturbing as well as intracellular mode of action of this class of compounds .

properties

IUPAC Name

2-(4-aminophenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULFOUYGBDHHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenoxy)benzonitrile

CAS RN

30202-91-6
Record name 2-(4-aminophenoxy)benzonitrile
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